molecular formula C15H17ClN4O3S B1422621 N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride CAS No. 1242339-19-0

N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride

Cat. No. B1422621
M. Wt: 368.8 g/mol
InChI Key: PKDXKIBBCRRGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C15H17ClN4O3S and its molecular weight is 368.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-arrhythmic Activity

  • Certain piperidine-based 1,3,4-thiadiazole derivatives, which include compounds related to N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride, have demonstrated significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

Antileishmanial Activity

  • Novel 1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents have shown potent in vitro antileishmanial activity against Leishmania major. These compounds, which are structurally related to N-1,3-Benzodioxol-5-yl, have exhibited notable biological activity, with some derivatives demonstrating very good activity in both promastigote and amastigote forms (Tahghighi et al., 2011).

Antipsychotic Potential

  • Heterocyclic analogues of certain compounds, including those structurally related to N-1,3-Benzodioxol-5-yl, were prepared and evaluated as potential antipsychotic agents. They showed promising in vitro and in vivo activities, making them potential candidates for further investigation in this field (Norman et al., 1996).

Anticancer Activity

  • A study on the synthesis, in silico, and in vivo evaluation of 1,3,4-thiadiazole analogues, which include N-1,3-Benzodioxol-5-yl derivatives, revealed their potential as novel anticancer agents. Some compounds displayed significant in vitro and in vivo anticancer activity, suggesting their utility in cancer treatment (Krishna et al., 2020).

Antimicrobial and Antiviral Activities

  • Novel 1,3,4-thiadiazole amide compounds containing piperazine, structurally related to N-1,3-Benzodioxol-5-yl, have been synthesized and demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae and certain antiviral activity against tobacco mosaic virus (Xia, 2015).

Synthesis and Chemical Characterization

  • Various methods for synthesizing 1,3,4-thiadiazole derivatives, including those related to N-1,3-Benzodioxol-5-yl, have been explored, providing insights into their chemical properties and potential applications (Peet & Sunder, 1975).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S.ClH/c20-13(17-10-1-2-11-12(7-10)22-8-21-11)15-19-18-14(23-15)9-3-5-16-6-4-9;/h1-2,7,9,16H,3-6,8H2,(H,17,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDXKIBBCRRGMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(S2)C(=O)NC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride
Reactant of Route 3
N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride
Reactant of Route 4
N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride
Reactant of Route 5
N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride
Reactant of Route 6
N-1,3-Benzodioxol-5-yl-5-piperidin-4-yl-1,3,4-thiadiazole-2-carboxamide hydrochloride

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